N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide
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Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide, also known as JNJ-40411813, is a novel compound that has been developed for potential use in scientific research. It is a small molecule that acts as an antagonist for the kappa opioid receptor, which is involved in pain regulation, stress response, and addiction.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research into compounds with similar structures, such as isoxazole-based heterocycles, highlights the interest in synthesizing novel molecules for antimicrobial evaluation. The synthesis of diverse heterocycles incorporating sulfamoyl moieties and their subsequent evaluation for antibacterial and antifungal activities demonstrate the potential pharmaceutical applications of such compounds (Darwish, Atia, & Farag, 2014).
Heterocyclic Chemistry Innovations
Investigations into the Ritter reaction and its application on cycloalkanols reveal the versatility of cyanoacetamide derivatives in generating a variety of heterocyclic compounds. This indicates a broader interest in utilizing cyanoacetamide for synthesizing compounds with potential applications in medicinal chemistry and materials science (Koval’skaya, Kozlov, & Dikusar, 2004).
Advanced Organometallic Applications
The synthesis and study of N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide and its derivatives, along with their muscarinic agonist activity, underscore the exploration of organometallic compounds for potential therapeutic uses. This research avenue may provide insights into the design of new drugs with specific receptor targets (Pukhalskaya et al., 2010).
Quantum Mechanical and Spectroscopic Analysis
The quantum mechanical studies and spectroscopic analysis of bioactive benzothiazolinone acetamide analogs, along with their photovoltaic efficiency modeling, illustrate the intersection of chemistry with material sciences. Such research highlights the potential of these compounds in renewable energy technologies and as bioactive molecules (Mary et al., 2020).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-10(2)13(3,9-14)15-12(18)8-16-6-4-5-11(17)7-16/h10-11,17H,4-8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGFGLCLNQIWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(3-hydroxypiperidin-1-YL)acetamide |
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